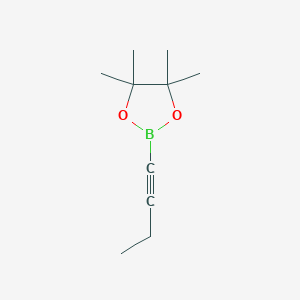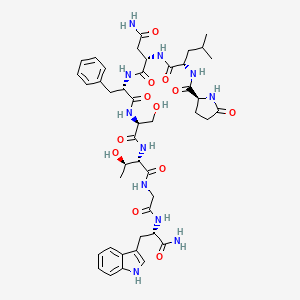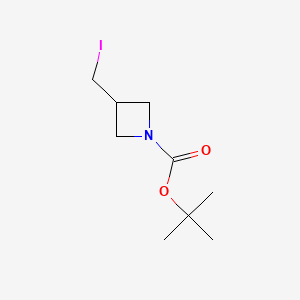
2-(4-氨基-3-氟苯氧基)-N-甲基乙酰胺
描述
2-(4-amino-3-fluorophenoxy)-N-methylacetamide, also known as 2-AFA, is a fluorinated small molecule that has been extensively studied in the scientific community due to its potential applications in various fields of research. This molecule has been studied for its ability to act as a synthetic precursor for the synthesis of other compounds, its ability to act as a bioactive agent, and its potential to act as a drug for therapeutic purposes.
科学研究应用
用于细胞内pH值测量的氟化衍生物
基于简单的2-氨基苯酚基团的氟化类似物,如N-乙基-5-氟-2-氨基苯酚N,O-二乙酸酯等一系列pH敏感探针已被开发用于测量细胞内pH值。这些化合物在生理范围内具有pK值,并且对其他生理离子的亲和力可以忽略不计,使它们在需要精确监测细胞内pH值的生物应用中非常有效(Rhee, Levy, & London, 1995)。
血红蛋白的变构调节剂
研究2-(芳氧基)-2-甲基丙酸,包括具有芳基乙酰胺基苯氧基团的类似物,已经确定了能够降低人类血红蛋白A的氧亲和力的化合物。这种性质在需要逆转氧供应不足的临床或生物领域中非常有价值,比如缺血、中风和肿瘤放疗,展示了这些化合物的潜在治疗应用(Randad et al., 1991)。
通过19F NMR测量镁离子浓度
合成了氟化的o-氨基苯酚-N,N,O-三乙酸衍生物,并分析了它们作为19F NMR指示剂用于自由细胞质镁离子浓度的应用。这些衍生物提供了一种新颖的方法,用于非侵入性地测量细胞内镁离子水平,这对于了解镁在细胞功能和镁不平衡条件下的作用非常重要(Levy, Murphy, Raju, & London, 1988)。
金属离子检测的荧光传感器
开发了基于o-氨基苯酚的荧光化学传感器,用于选择性和敏感地检测生物和环境样品中的金属离子,如Al3+。这些传感器,包括甲基3,5-双((E)-(2-羟基苯亚亚甲基)-4-羟基苯甲酸酯,展示了氨基和氟苯酚衍生物在分析化学中追踪复杂基质中金属离子浓度的实用性(Ye et al., 2014)。
抗惊厥和镇痛特性
探索主要氨基酸衍生物(PAADs),包括结构相关于2-(4-氨基-3-氟苯氧基)-N-甲基乙酰胺的化合物,在抗惊厥和神经痛模型中显示出显著的活性。这项研究表明了这些化合物在开发用于癫痫和疼痛管理的新治疗剂方面的潜力(King et al., 2011)。
属性
IUPAC Name |
2-(4-amino-3-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQOVWCRPNXLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-3-fluorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)


![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)







![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)